![molecular formula C15H11FN2O2 B15056949 4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056949.png)
4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is a complex organic compound featuring a bipyrrole structure with a fluorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the bipyrrole core, followed by the introduction of the fluorophenyl group and the carboxylic acid functionality. Key steps may include:
Formation of the Bipyrrole Core: This can be achieved through cyclization reactions involving pyrrole derivatives.
Introduction of the Fluorophenyl Group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 2-fluorophenylboronic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrole-based structure and exhibit a range of biological activities.
Fluorophenyl Derivatives: Compounds like 2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine have similar fluorophenyl groups and are used in various research applications.
Uniqueness
4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is unique due to its specific combination of a bipyrrole core with a fluorophenyl group and a carboxylic acid functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H11FN2O2 |
|---|---|
Molecular Weight |
270.26 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C15H11FN2O2/c16-12-6-2-1-5-10(12)11-9-17-13(15(19)20)14(11)18-7-3-4-8-18/h1-9,17H,(H,19,20) |
InChI Key |
WLVDYCVECGYZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=C2N3C=CC=C3)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


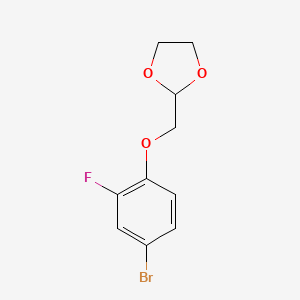

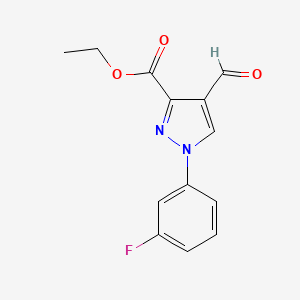
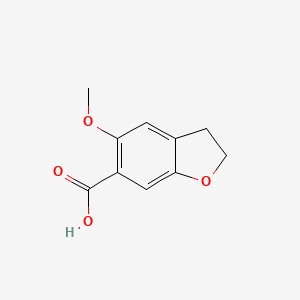
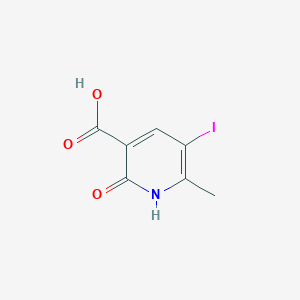
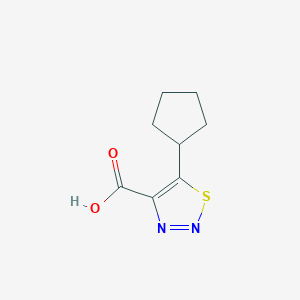
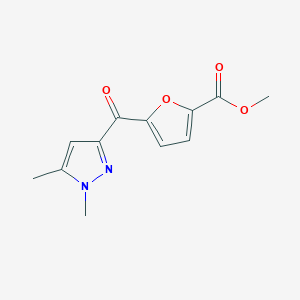
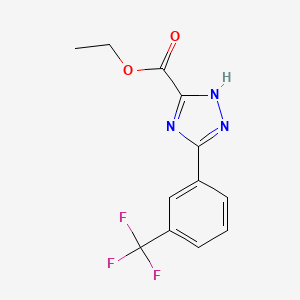
![2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056943.png)
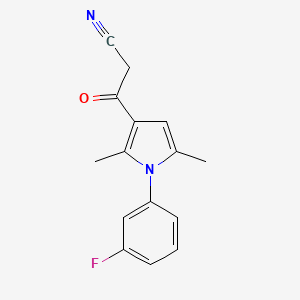
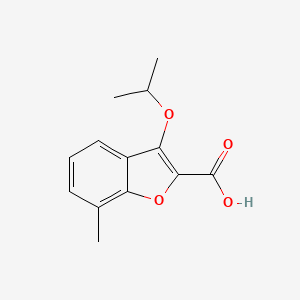
![1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15056956.png)
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)

